molecular formula C11H20ClNO B1434115 5-Methoxyadamantan-2-amine hydrochloride CAS No. 1803589-52-7

5-Methoxyadamantan-2-amine hydrochloride

Cat. No.: B1434115
CAS No.: 1803589-52-7
M. Wt: 217.73 g/mol
InChI Key: MPJBYMBALNVNOM-UHFFFAOYSA-N
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Description

5-Methoxyadamantan-2-amine hydrochloride is a chemical compound with the molecular formula C11H20ClNO and a molecular weight of 217.73 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO.ClH/c1-13-11-4-7-2-8 (5-11)10 (12)9 (3-7)6-11;/h7-10H,2-6,12H2,1H3;1H . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

  • Synthesis and Resolution of Amino Acids : In the study by Shimohigashi, Lee, and Izumiya (1976), the synthesis and resolution of certain amino acids, including the 2-amino-5-(p-methoxyphenyl)pentanoic acid (Amp), are described. These amino acids are constituents in AM-toxins, highlighting the compound's relevance in the synthesis of biologically active molecules (Shimohigashi, Lee, & Izumiya, 1976).

  • Peripheral Dopamine Blocking Agent : Jarboe et al. (1978) synthesized 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, an effective antagonist to the hypotensive effect of dopamine. This compound's synthesis and dopamine-blocking properties highlight its potential use in studying neurotransmitter systems (Jarboe, Lipson, Bannon, & Dunnigan, 1978).

  • Anticoccidial and Antimicrobial Activity : The study by Georgiadis (1976) investigates the synthesis of 5-amino derivatives of certain compounds with notable antimicrobial and anticoccidial activities. This research emphasizes the potential pharmaceutical applications of derivatives of 5-Methoxyadamantan-2-amine hydrochloride (Georgiadis, 1976).

  • Inhibitor of 5-Hydroxytryptamine : Takagi et al. (1969) found that 3-(2'-benzylaminoethyl)-5-methoxyindol hydrochloride is a potent competitive inhibitor of 5-hydroxytryptamine, illustrating the compound's role in neurochemical research (Takagi, Takayanagi, Irikura, Nishino, & Itô, 1969).

  • Medical Intermediates Synthesis : Zhang Ping-rong (2009) conducted a study on the synthesis of 2-alkoxypentan-3-amine hydrochlorides, including 2-methoxypentan-3-amine hydrochloride. These compounds are important medical intermediates, indicating the significance of this compound in medical chemistry (Ping-rong, 2009).

  • Antineoplastic Agents : Pettit et al. (2003) reported the synthesis and biological evaluation of certain antineoplastic agents, including the derivatives of this compound. This study illustrates the compound's potential in cancer research (Pettit, Anderson, Herald, Jung, Lee, Hamel, & Pettit, 2003).

  • Dendrimer Surface Charge Influence on Bioactivity : Shi et al. (2010) explored the complexation of anticancer agents with dendrimers, showing the importance of surface charge on bioactivity. This research implies the use of this compound in the development of drug delivery systems (Shi, Lee, Chen, Shen, Xiao, Zhu, Baker, & Wang, 2010).

Mechanism of Action

The mechanism of action for 5-Methoxyadamantan-2-amine hydrochloride is not explicitly mentioned in the search results. It’s important to note that the mechanism of action for a compound can vary depending on its intended use and the system in which it is used .

Safety and Hazards

While specific safety and hazard information for 5-Methoxyadamantan-2-amine hydrochloride was not found, it’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Properties

IUPAC Name

5-methoxyadamantan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO.ClH/c1-13-11-4-7-2-8(5-11)10(12)9(3-7)6-11;/h7-10H,2-6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJBYMBALNVNOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CC3CC(C1)C(C(C3)C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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